Cas no 851804-51-8 (2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole)

2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole
- (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone
- 851804-51-8
- 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole
- AKOS024589110
- F0630-1153
- [2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone
-
- インチ: 1S/C19H19N3O3S/c1-13-6-7-14(2)16(10-13)12-26-19-20-8-9-21(19)18(23)15-4-3-5-17(11-15)22(24)25/h3-7,10-11H,8-9,12H2,1-2H3
- InChIKey: ZHNPIKHNIUYZDM-UHFFFAOYSA-N
- ほほえんだ: S(CC1C=C(C)C=CC=1C)C1=NCCN1C(C1C=CC=C(C=1)[N+](=O)[O-])=O
計算された属性
- せいみつぶんしりょう: 369.11471265g/mol
- どういたいしつりょう: 369.11471265g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 563
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 104Ų
2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0630-1153-4mg |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole |
851804-51-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0630-1153-3mg |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole |
851804-51-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0630-1153-1mg |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole |
851804-51-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0630-1153-25mg |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole |
851804-51-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0630-1153-50mg |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole |
851804-51-8 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0630-1153-100mg |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole |
851804-51-8 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0630-1153-5μmol |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole |
851804-51-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0630-1153-2mg |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole |
851804-51-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0630-1153-30mg |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole |
851804-51-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0630-1153-10mg |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole |
851804-51-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole 関連文献
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Jiawei Li,Yanwei Ren,Chaorong Qi,Huanfeng Jiang Dalton Trans., 2017,46, 7821-7832
Related Articles
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazoleに関する追加情報
Professional Introduction to Compound with CAS No. 851804-51-8 and Product Name: 2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole
The compound with the CAS number 851804-51-8 and the product name 2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates several key functional groups, including a methylsulfanyl moiety and a nitrobenzoyl substituent, which contribute to its unique chemical properties and biological interactions.
In recent years, there has been a growing interest in the development of novel imidazole derivatives as pharmacological agents. Imidazole scaffolds are well-known for their presence in various bioactive molecules, including antifungal, antiviral, and anticancer agents. The specific modification of the imidazole ring with electron-withdrawing groups such as the 3-nitrobenzoyl moiety enhances the molecule's reactivity and binding affinity to biological targets. This modification is particularly relevant in the context of drug design, where optimizing electronic properties can lead to improved efficacy and selectivity.
The 2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole compound exhibits promising pharmacological properties that make it a valuable candidate for further investigation. The presence of the methylsulfanyl group at the 2-position of the imidazole ring introduces a polar region that can interact favorably with biological targets, while the 3-nitrobenzoyl group at the 1-position provides additional electronic modulation. These structural features are critical for modulating the compound's solubility, bioavailability, and binding affinity.
Recent studies have highlighted the importance of imidazole derivatives in modulating inflammatory pathways and enzyme activities. For instance, compounds with similar structural motifs have been shown to inhibit key enzymes involved in pain signaling and neuroinflammation. The 2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole compound may exhibit similar effects by interacting with specific receptors or enzymes that regulate inflammatory responses. This potential makes it an attractive candidate for further exploration in therapeutic contexts where inflammation plays a significant role.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the methylsulfanyl group and the nitrobenzoyl substituent necessitates careful selection of reagents and catalysts to avoid unwanted side reactions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the core imidazole ring structure efficiently. These synthetic strategies are crucial for producing compounds with high enantiomeric purity, which is often essential for biological activity.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of this compound with potential biological targets. The three-dimensional structure of 2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole has been modeled using density functional theory (DFT) calculations to predict its binding affinity to various receptors. These studies suggest that the compound can interact effectively with proteins involved in metabolic pathways and signal transduction. Such insights are invaluable for guiding medicinal chemistry efforts aimed at optimizing drug-like properties.
In vitro pharmacological assays have provided preliminary evidence of the compound's biological activity. Initial screening studies indicate that it exhibits inhibitory effects on certain enzymes associated with metabolic disorders. The presence of both polar and non-polar regions in its structure allows it to interact with hydrophobic and hydrophilic pockets on target proteins, enhancing its binding affinity. These findings align with recent research demonstrating that hybrid molecules combining multiple functional groups can exhibit enhanced biological activity compared to single-target agents.
The potential therapeutic applications of this compound are broad and warrant further investigation. Given its structural similarity to known bioactive molecules, it may find utility in treating conditions such as metabolic syndrome, neurodegenerative diseases, and chronic inflammation. Additionally, its ability to modulate enzyme activities suggests that it could be repurposed for other therapeutic areas where enzyme inhibition is a viable strategy. Future studies should focus on refining its chemical structure to improve pharmacokinetic properties such as oral bioavailability and metabolic stability.
The development of novel pharmaceutical agents relies heavily on interdisciplinary collaboration between synthetic chemists, biologists, and pharmacologists. The 2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole compound exemplifies how structural modifications can lead to new opportunities in drug discovery. By leveraging advances in synthetic chemistry and computational biology, researchers can accelerate the identification of promising candidates for further development. This compound serves as a testament to the importance of innovative approaches in addressing complex biological challenges.
851804-51-8 (2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole) 関連製品
- 1806023-30-2(2,3-Difluoro-4-(difluoromethyl)-6-(trifluoromethyl)pyridine)
- 1805979-91-2(2-(Chloromethyl)-3-cyano-5-(difluoromethyl)pyridine-6-methanol)
- 2098030-44-3(1-(2-chloroethyl)-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole)
- 1787599-04-5(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine-3-carboxylic acid)
- 1396557-74-6(2,3-dimethoxy-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide)
- 1796947-25-5(4-Cyano-N-[[2-(3-thienyl)phenyl]methyl]benzenepropanamide)
- 2639463-05-9(7-bromo-3H-1,2,3triazolo4,5-cpyridine hydrochloride)
- 912545-21-2(N-(4-Fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine)
- 23787-90-8(Isolongifolone)
- 1286697-85-5(N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-6-(1H-pyrazol-1-yl)pyridazin-3-ylpiperidine-4-carboxamide)




